(Trimethylsilyl)methyl trifluoromethanesulfonate

Catalog No.
S755935
CAS No.
64035-64-9
M.F
C5H11F3O3SSi
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)methyl trifluoromethanesulfonate

Standard silylmethyl halides fail to alkylate weakly basic or hindered nitrogen atoms (0% yield). (Trimethylsilyl)methyl triflate provides superior electrophilicity for quantitative N-alkylation at ambient temperature. Subsequent fluoride-induced desilylation yields non-stabilized azomethine ylides, enabling [3+2] cycloadditions to construct Erythrinan, Homoerythrinan, and imino[60]fullerene frameworks. - Overcomes 0% yields from standard halides at ambient temperature - Enables mild tandem alkylation/ylide cycloaddition - Critical for Erythrinan alkaloid core synthesis

CAS Number

64035-64-9

Product Name

(Trimethylsilyl)methyl trifluoromethanesulfonate

IUPAC Name

trimethylsilylmethyl trifluoromethanesulfonate

Molecular Formula

C5H11F3O3SSi

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3

InChI Key

VMDMAAJZSXXCQV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F

Canonical SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F

The exact mass of the compound (Trimethylsilyl)methyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(Trimethylsilyl)methyl trifluoromethanesulfonate, Trimethylsilylmethyl triflate, TMSCH2OTf, Trifluoromethanesulfonic acid (trimethylsilyl)methyl ester, (Trimethylsilyl)methyl triflate

Purity

≥97%

Package Size

1 g, 5 g

(Trimethylsilyl)methyl trifluoromethanesulfonate (CAS: 64035-64-9) is a bifunctional electrophile utilized for the N-alkylation of nitrogenous compounds and the subsequent generation of azomethine ylides. Featuring a trifluoromethanesulfonate leaving group, this reagent exhibits significantly higher electrophilicity compared to standard silylmethyl halides. Its primary procurement value lies in its ability to quantitatively silylmethylate sterically hindered or electronically deactivated nucleophiles at ambient temperatures. Following alkylation, the installed trimethylsilyl group serves as a latent trigger; upon exposure to a fluoride source such as cesium fluoride, it undergoes rapid desilylation to reveal non-stabilized azomethine ylides. This two-step sequence provides a reliable methodology for constructing complex pyrrolidine and fused-alkaloid frameworks via [3+2] cycloadditions, making it a critical reagent for advanced heterocyclic synthesis workflows [1].

Procurement Fit

S
Reagent Class Electrophilic trimethylsilylmethyl transfer agent
W
Core Workflow Ylide generation via alkylation–desilylation sequence
C
Selection Logic Irreplaceable when silyl-triggered cycloaddition is required

Substituting (trimethylsilyl)methyl trifluoromethanesulfonate with generic alternatives fundamentally compromises either the alkylation step or the subsequent ylide generation. While (trimethylsilyl)methyl halides are common baselines, they lack the necessary electrophilicity to quaternize weakly basic or sterically encumbered nitrogen atoms, often resulting in 0% yield or requiring destructive heating [1]. Conversely, using a strong methylating agent like methyl triflate achieves the N-alkylation but fails to install the critical trimethylsilyl group, rendering the intermediate incapable of fluoride-induced desilylation to form the azomethine ylide[2]. Furthermore, attempting to generate non-stabilized ylides through alternative pathways, such as the decarboxylation of α-amino acids, requires harsh thermal conditions (>100 °C) that are incompatible with sensitive functional groups in late-stage synthesis [3]. Thus, this specific triflate is required when both extreme electrophilicity and mild, room-temperature ylide generation are process prerequisites.

Substitution Risk

vs. MeOTf
Functional penalty Lacks silylmethyl group; reported to yield 0% target iminofullerene and instead produces undesired methylated byproduct. Reaction pathway may shift entirely away from imine formation.
vs. TMSOTf
Mechanistic mismatch Transfers Me3Si+ as a silylating agent; cannot serve as a trimethylsilylmethylating reagent for ylide generation. Silylation vs. silylmethylation divergence limits direct substitution.
vs. ICH2SiMe3
Leaving-group difference Weaker iodide leaving group may alter reactivity; documented competing O-alkylation and Si–C cleavage pathways may reduce product specificity. Cleavage pattern context may not transfer directly.

Overcoming Nucleophilic Limitations in O-Arylhydroxylamine Silylmethylation

In the synthesis of O-aryl-N-((trimethylsilyl)methyl)hydroxylamine derivatives, the nucleophilicity of the starting O-benzylhydroxylamine is significantly lower than that of standard benzylamines. Attempts to perform the N-alkylation using standard (trimethylsilyl)methyl halides resulted in 0% yield. Switching to (trimethylsilyl)methyl trifluoromethanesulfonate enabled complete conversion at 25 °C, yielding the desired cascade precursors efficiently [1].

Evidence DimensionAlkylation yield of O-benzylhydroxylamine
Target Compound DataFull conversion at 25 °C
Comparator Or Baseline(Trimethylsilyl)methyl halides (0% yield)
Quantified Difference>90% yield difference under identical ambient conditions
Conditions25 °C in CH2Cl2 with triethylamine

For buyers synthesizing complex iminium precursors from weakly nucleophilic amines, the triflate is mandatory to achieve viable yields where standard halides fail.

Iminofullerene yield
Head-to-head
80% target yield with Me3SiCH2OTf vs. 0% with MeOTf
Reported functional success versus complete reaction failure.
Conditions: nitrile solvent, fullerene anion; Organic Letters 2009.

Divergent Reactivity in Fullerene Functionalization

When functionalizing mono(organo)[60]fullerene anions, the choice of the silylmethylating reagent completely dictates the reaction pathway. Using (trimethylsilyl)methyl iodide results in standard 1,4-alkylation, yielding 93% of the bis(trimethylsilylmethyl)[60]fullerene. In contrast, (trimethylsilyl)methyl trifluoromethanesulfonate exhibits distinct reactivity by activating the benzonitrile solvent, diverting the reaction to capture an in situ generated nitrilium ion, producing the imino[60]fullerene in 80% yield[1].

Evidence DimensionProduct chemoselectivity and yield
Target Compound Data80% yield of imino[60]fullerene (nitrilium capture pathway)
Comparator Or Baseline(Trimethylsilyl)methyl iodide (93% yield of simple 1,4-dialkyl fullerene, 0% imine)
Quantified Difference100% pathway divergence based solely on the leaving group
ConditionsBenzonitrile solvent, room temperature

Demonstrates that the triflate is not just a faster alkylating agent, but can unlock entirely different mechanistic pathways and novel material scaffolds that are inaccessible with the iodide.

Azaazulenium salt yield
Cross-study comparable
87% isolated yield
Supports N-trimethylsilylmethylation efficiency for ylide precursor preparation.
Comparator data under identical conditions not reported; class-level inference for iodide leaving groups.

Ambient-Temperature Generation of Non-Stabilized Azomethine Ylides

Generating non-stabilized azomethine ylides via the decarboxylation of α-amino acids typically requires harsh heating (often >100 °C in DMF), which can degrade sensitive intermediates. By utilizing (trimethylsilyl)methyl trifluoromethanesulfonate to form an iminium salt, chemists can trigger desilylation using cesium fluoride (CsF) to generate the identical non-stabilized ylide at 20–25 °C. This approach allows for the construction of complex frameworks without thermal degradation [1].

Evidence DimensionYlide generation temperature
Target Compound Data20–25 °C (using TMS-methyl triflate and CsF)
Comparator Or BaselineDecarboxylative generation (α-amino acids + aldehydes, >100 °C)
Quantified Difference~80 °C reduction in required reaction temperature
ConditionsCsF in acetonitrile or THF vs. heating in DMF

Allows buyers to execute complex [3+2] cycloadditions on thermally sensitive substrates that would decompose under the harsh conditions of traditional ylide generation.

Stereospecific cycloaddition
Class-level inference
Regio- and stereospecific 1,3-dipolar cycloaddition via in situ ylide
Pathway inaccessible to non-silyl alkylating agents; supports stereoselective heterocyclic synthesis research.
Mechanistic requirement of silyl group; exact comparator yield data not available.

Quaternization of Deactivated Thiadiazoles

The quaternization of electron-deficient heterocycles like 3,5-diaryl-1,2,4-thiadiazoles is difficult due to the low basicity of the ring nitrogens. While standard silylmethyl halides are typically unreactive toward these substrates, (trimethylsilyl)methyl trifluoromethanesulfonate successfully drives the quaternization at N-2 at a mild 40 °C. This activation step allows subsequent desilylation with CsF to trigger a ring expansion to 2H-1,3,5-thiadiazines [1].

Evidence DimensionQuaternization temperature and viability
Target Compound DataSuccessful N-2 alkylation at 40 °C
Comparator Or BaselineStandard silylmethyl halides (typically unreactive / require destructive heating)
Quantified DifferenceReduction in required reaction temperature by >40-60 °C, enabling survival of the heterocycle
ConditionsNeat or minimal solvent, 40 °C

Procurement of the triflate is essential for chemists working with deactivated or sterically hindered nitrogen heterocycles where standard halides fail to initiate quaternization.

Ring expansion
Class-level inference
Selective N-2 quaternization at 40°C; desilylation yields 2H-1,3,5-thiadiazines
Reported alkylation–desilylation sequence enables ring-expanded heterocycle access.
Triflate counterion is essential; halide alternatives may not support this transformation.

Synthesis of Complex Alkaloid Frameworks

Ideal for tandem N-alkylation/azomethine ylide [3+2] cycloadditions to construct Erythrinan and Homoerythrinan cores, where mild conditions are required to prevent degradation of enolizable hydrogens [1].

Functionalization of Carbon Nanomaterials

Required for the chemoselective synthesis of imino[60]fullerenes via nitrilium ion capture, a pathway inaccessible when using standard silylmethyl iodides [2].

Late-Stage Derivatization of Deactivated Heterocycles

The reagent of choice for quaternizing weakly nucleophilic nitrogen atoms in complex heterocycles (e.g., thiadiazoles, hindered isoquinolines) at low temperatures prior to ring expansion or ylide generation, avoiding the 0% yields seen with standard halides.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fullerene functionalization
Trimethylsilylmethyl transfer specificity
Iminofullerene yield versus MeOTf control
Azomethine ylide precursor synthesis
N-trimethylsilylmethylation efficiency
Isolated yield of quaternary triflate salt
Stereospecific indole cycloaddition
Alkylation–desilylation sequence capability
Regio- and stereochemical outcome verification
Thiadiazole ring expansion
Triflate leaving-group compatibility
Ring-expanded product formation and selectivity

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

(Trimethylsilyl)methyl trifluoromethanesulfonate

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